WAY-302914 is Classified as a Selective Non-Nucleoside DNA Methyltransferase 1 (DNMT1) Inhibitor, Distinct from Anticonvulsant or Serotonergic Pyrrolidine-2,5-dione Analogs
The most significant differentiator for WAY-302914 is its vendor-documented classification as a 'Selective Non-Nucleoside DNA Methyltransferase 1 Inhibitor' . This places the compound within a distinct pharmacological category—epigenetic modulation via DNMT1—that is entirely absent from the pharmacological profiles of the anticonvulsant N-[(4-arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione analogs (e.g., Compounds 11 and 18 in the ChemMedChem 2017 series, which are characterized as sodium and L-type calcium channel blockers) [1], and from the serotonergic 5-HT1A/5-HT2A receptor-targeting arylpiperazine-pyrrolidine-2,5-diones [2]. No other commercially available compound within this chemotype carries a DNMT1-selective annotation, making WAY-302914 the sole candidate for epigenetic probe applications in this structural class.
| Evidence Dimension | Primary Pharmacological Activity Annotation (Vendor-Specified) |
|---|---|
| Target Compound Data | Selective Non-Nucleoside DNA Methyltransferase 1 (DNMT1) Inhibitor |
| Comparator Or Baseline | N-[(4-Arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-diones: Anticonvulsant (Sodium/Calcium Channel Blockers); 1-Phenylpiperazinylpropyl-pyrrolidine-2,5-diones: 5-HT1A/5-HT2A Ligands |
| Quantified Difference | Categorical shift in annotated therapeutic target class; DNMT1 inhibition vs. ion channel/serotonergic GPCR activity |
| Conditions | Vendor product classification (Aladdin Scientific); published in vivo anticonvulsant MES/scPTZ models (ChemMedChem 2017); published 5-HT receptor binding assays |
Why This Matters
For researchers procuring compounds for epigenetic or cancer-focused screening campaigns, WAY-302914 is the only annotated DNMT1 inhibitor within the pyrrolidine-2,5-dione family; selecting a generic anticonvulsant analog would yield false-negative results in methylation-targeted assays.
- [1] Rybka S, Obniska J, Rapacz A, Filipek B, Kamiński K. Synthesis and Determination of Lipophilicity, Anticonvulsant Activity, and Preliminary Safety of 3-Substituted and 3-Unsubstituted N-[(4-Arylpiperazin-1-yl)alkyl]pyrrolidine-2,5-dione Derivatives. ChemMedChem. 2017;12(22):1848-1856. PMID: 29045762. View Source
- [2] Zajdel P, Subra G, Bojarski AJ, Duszyńska B, Tatarczyńska E, Chojnacka-Wójcik E, Pawłowski M. Synthesis, 5-HT1A and 5-HT2A receptor affinity of new 1-phenylpiperazinylpropyl derivatives of purine-2,6- and pyrrolidine-2,5-diones. Farmaco. 2000;55(11-12):694-699. View Source
